N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
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Overview
Description
N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a but-3-yn-1-yl group and a tetrahydro-2H-pyran-4-yl-oxy group attached to the nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through amide formation using reagents such as thionyl chloride and ammonia.
Introduction of the But-3-yn-1-yl Group: The but-3-yn-1-yl group can be introduced via a Sonogashira coupling reaction between an appropriate alkyne and a halogenated nicotinamide derivative.
Attachment of the Tetrahydro-2H-pyran-4-yl-oxy Group: The tetrahydro-2H-pyran-4-yl-oxy group can be attached through an etherification reaction using tetrahydro-2H-pyran-4-ol and a suitable leaving group on the nicotinamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the nicotinamide core can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which lacks the but-3-yn-1-yl and tetrahydro-2H-pyran-4-yl-oxy groups.
N-(but-3-yn-1-yl)nicotinamide: A simpler derivative with only the but-3-yn-1-yl group attached.
6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide: A derivative with only the tetrahydro-2H-pyran-4-yl-oxy group attached.
Uniqueness
N-(but-3-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is unique due to the presence of both the but-3-yn-1-yl and tetrahydro-2H-pyran-4-yl-oxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-but-3-ynyl-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-8-16-15(18)12-4-5-14(17-11-12)20-13-6-9-19-10-7-13/h1,4-5,11,13H,3,6-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYZMBXPFBNMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CN=C(C=C1)OC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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